

Application Notes and Protocols for the Quantification of Moskene

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Compound of Interest

Compound Name: Moskene

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Introduction

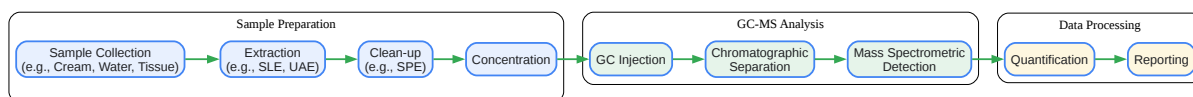
Moskene is a synthetic nitro musk, previously utilized as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and detergents. Due to its persistence in the environment and potential for bioaccumulation, coupled with concerns about its toxicological effects, including endocrine disruption, the quantification of **Moskene** in various matrices is of significant interest. These application notes provide detailed protocols for the sensitive and selective quantification of **Moskene** using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for this purpose.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of synthetic musks like **Moskene** due to its high sensitivity, selectivity, and ability to separate complex mixtures.^[1] The methodology involves the extraction of **Moskene** from the sample matrix, followed by chromatographic separation and detection by a mass spectrometer.

Experimental Workflow: GC-MS Analysis of Moskene

The following diagram outlines the typical workflow for the quantification of **Moskene** in a sample.



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A typical workflow for **Moskene** quantification using GC-MS.

Experimental Protocols

Protocol 1: Quantification of Moskene in Cream Samples

This protocol is adapted from a method for the simultaneous determination of seven synthetic musks in cream.^[2]

1. Sample Preparation

- Extraction:
 - Weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.
 - Add 10 mL of a water and isopropanol mixture.
 - Vortex for 1 minute.
 - Perform ultrasonic extraction for 15 minutes, followed by mechanical shaking for 15 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Collect the supernatant.
- Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Clean-up:
 - Load the supernatant onto an SLE column.

- Elute the analytes with an appropriate organic solvent.
- Further purify the eluate using an LC-Alumina-N SPE column.
- Evaporate the final eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Parameters

- Gas Chromatograph (GC):
 - Column: DB-5 MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.[3]
 - Injector Temperature: 280 °C.
 - Injection Mode: Splitless.
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 min.
 - Ramp to 180 °C at 20 °C/min.
 - Ramp to 280 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitoring Ions (m/z): Specific ions for **Moskene** should be selected based on its mass spectrum (refer to spectral libraries).

3. Quantification

- Prepare a series of calibration standards of **Moskene** in a suitable solvent.
- Use an internal standard, such as an isotope-labeled analog, to improve accuracy and precision.
- Construct a calibration curve by plotting the peak area ratio of **Moskene** to the internal standard against the concentration.
- Quantify **Moskene** in the samples using the calibration curve.

Protocol 2: Quantification of Moskene in Aquatic Products

This protocol is based on a method for the determination of musk xylene and musk ketone in aquatic products, which can be adapted for **Moskene**.^[3]

1. Sample Preparation

- Extraction:
 - Homogenize the aquatic product sample.
 - Extract a known amount of the homogenized sample with acetonitrile.
 - Perform salting-out to partition the analytes into the organic phase.
- Purification:
 - Employ a multiple adsorption synchronous purification (MASP) method for cleanup.
 - Alternatively, use solid-phase extraction (SPE) with a suitable sorbent.

2. GC-MS Instrumental Parameters

- Gas Chromatograph (GC):
 - Column: DB-5 MS (30 m x 0.25 mm x 0.25 μ m).[3]
 - Injector and Oven Conditions: Similar to Protocol 1, with potential optimization for the specific matrix.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM).[3]

3. Quantification

- Use a matrix-matched standard solution in an external standard method for quantification.[3]

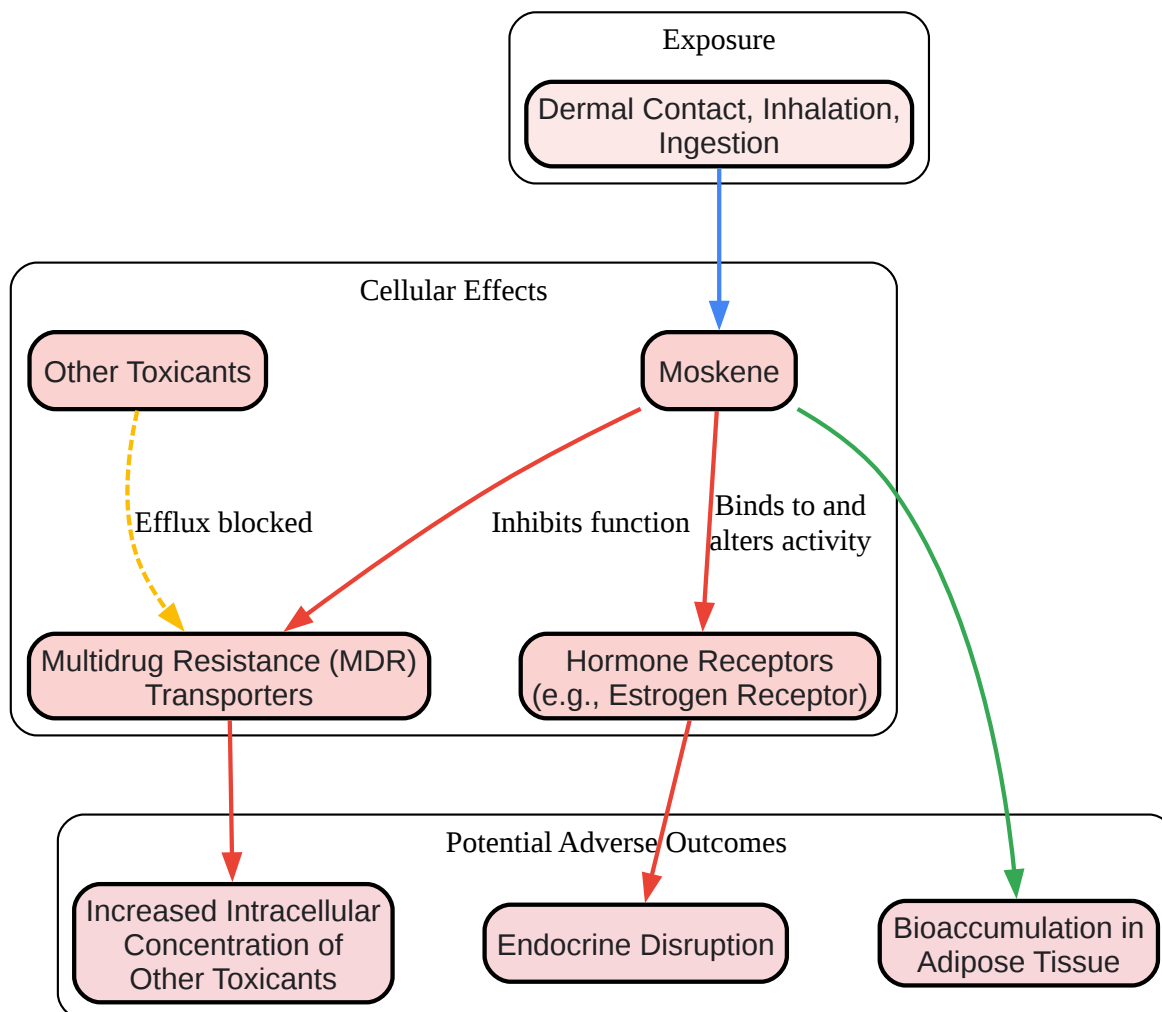
Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of synthetic musks, including **Moskene**, from various studies.

| Analytical Method | Matrix | Linearity Range (ng/g or μ g/kg) | LOD (ng/g or μ g/kg) | LOQ (ng/g or μ g/kg) | Recoveries (%) | Reference |
|-------------------|------------------|--------------------------------------|--------------------------|--------------------------|----------------|-----------|
| GC-MS/MS | Cream | 5 - 1000 | 0.15 - 4.86 | 0.49 - 16.21 | 85.6 - 109 | [2] |
| GC-MS | Aquatic Products | 1 - 100 (μ g/kg) | 0.30 (μ g/kg) | Not Reported | 79 - 104 | [3] |

Toxicological Pathway of Synthetic Musks

Synthetic musks, including **Moskene**, are of toxicological concern primarily due to their potential for endocrine disruption and their ability to inhibit multidrug resistance (MDR) transporters. The following diagram illustrates these mechanisms.



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Potential toxicological mechanisms of synthetic musks like **Moskene**.

Synthetic musks can enter the body through various routes and have been shown to interact with cellular components.[4] Some synthetic musks can bind to hormone receptors, potentially leading to endocrine-disrupting effects.[4] Additionally, they can inhibit the function of MDR transporters, which are responsible for pumping foreign substances out of cells. This inhibition

can lead to the accumulation of other toxic compounds within the cells, enhancing their toxicity. [5] Due to their lipophilic nature, synthetic musks also tend to accumulate in fatty tissues.

Conclusion

The GC-MS methods detailed in these application notes provide a reliable framework for the quantification of **Moskene** in diverse and complex matrices. The provided protocols can be adapted and validated by individual laboratories to meet specific research or regulatory needs. Understanding the concentration of **Moskene** in consumer products and the environment is crucial for assessing human exposure and potential health risks associated with this synthetic musk.

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